molecular formula C20H16N2O4 B15076964 N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide CAS No. 853351-47-0

N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Cat. No.: B15076964
CAS No.: 853351-47-0
M. Wt: 348.4 g/mol
InChI Key: MMNZVIWGFKSXML-ZRDIBKRKSA-N
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Description

N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a complex organic compound with the molecular formula C20H16N2O4. It is known for its unique structure, which includes a benzyl group, a nitrophenyl group, and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multiple steps. One common method includes the reaction of benzylamine with 3-(5-(3-nitrophenyl)furan-2-yl)acrylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The furan ring and benzyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in multiple biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

853351-47-0

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

(E)-N-benzyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C20H16N2O4/c23-20(21-14-15-5-2-1-3-6-15)12-10-18-9-11-19(26-18)16-7-4-8-17(13-16)22(24)25/h1-13H,14H2,(H,21,23)/b12-10+

InChI Key

MMNZVIWGFKSXML-ZRDIBKRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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